molecular formula C15H21N3O4 B14378222 Glycine, N-[N-[(phenylamino)carbonyl]-L-leucyl]- CAS No. 88576-97-0

Glycine, N-[N-[(phenylamino)carbonyl]-L-leucyl]-

Cat. No.: B14378222
CAS No.: 88576-97-0
M. Wt: 307.34 g/mol
InChI Key: FVOKZQDAILJTJG-LBPRGKRZSA-N
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Description

Glycine, N-[N-[(phenylamino)carbonyl]-L-leucyl]- is a compound with the molecular formula C15H21N3O4. It is a derivative of glycine, an amino acid, and is characterized by the presence of a phenylamino carbonyl group and an L-leucyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycine, N-[N-[(phenylamino)carbonyl]-L-leucyl]- typically involves the reaction of ethyl glyoxylate with aniline derivatives, catalyzed by bismuth salts. This method is efficient and environmentally friendly, as it uses mild, non-toxic reagents and produces water as the only byproduct . The reaction conditions generally include moderate temperatures and the use of solvents such as ethanol or water.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Glycine, N-[N-[(phenylamino)carbonyl]-L-leucyl]- undergoes various chemical reactions, including:

    Oxidation: This reaction can be catalyzed by agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the phenylamino carbonyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in aqueous solution, potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines.

Scientific Research Applications

Glycine, N-[N-[(phenylamino)carbonyl]-L-leucyl]- has several scientific research applications:

Mechanism of Action

The mechanism of action of Glycine, N-[N-[(phenylamino)carbonyl]-L-leucyl]- involves its interaction with specific molecular targets and pathways. It may act by inhibiting enzymes or binding to receptors, thereby modulating biological processes. The exact pathways and targets are still under investigation, but it is believed to influence protein synthesis and cellular signaling .

Comparison with Similar Compounds

Similar Compounds

    N-Phenylglycine: A similar compound with a phenyl group attached to the glycine moiety.

    N,N-Dimethylglycine: Another derivative of glycine with two methyl groups attached to the nitrogen atom.

    N-(4-Hydroxyphenyl)glycine: A glycine derivative with a hydroxyphenyl group.

Uniqueness

Glycine, N-[N-[(phenylamino)carbonyl]-L-leucyl]- is unique due to the presence of both a phenylamino carbonyl group and an L-leucyl moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

CAS No.

88576-97-0

Molecular Formula

C15H21N3O4

Molecular Weight

307.34 g/mol

IUPAC Name

2-[[(2S)-4-methyl-2-(phenylcarbamoylamino)pentanoyl]amino]acetic acid

InChI

InChI=1S/C15H21N3O4/c1-10(2)8-12(14(21)16-9-13(19)20)18-15(22)17-11-6-4-3-5-7-11/h3-7,10,12H,8-9H2,1-2H3,(H,16,21)(H,19,20)(H2,17,18,22)/t12-/m0/s1

InChI Key

FVOKZQDAILJTJG-LBPRGKRZSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)NCC(=O)O)NC(=O)NC1=CC=CC=C1

Canonical SMILES

CC(C)CC(C(=O)NCC(=O)O)NC(=O)NC1=CC=CC=C1

Origin of Product

United States

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